4-(Biphenyl-4-yl)-2H-chromen-2-one
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Overview
Description
4-(Biphenyl-4-yl)-2H-chromen-2-one is an organic compound that belongs to the class of chromenones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yl)-2H-chromen-2-one typically involves the reaction of biphenyl-4-carboxaldehyde with 4-hydroxycoumarin under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired chromenone derivative. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromenone moiety to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(Biphenyl-4-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the chromenone core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Biphenyl-4-yl)-2H-chromen-2-one: Unique due to its biphenyl-chromenone structure.
4-(Phenyl)-2H-chromen-2-one: Lacks the biphenyl group, resulting in different biological activities.
4-(Biphenyl-4-yl)-2H-pyran-2-one: Similar structure but with a pyran ring instead of a chromenone, leading to different chemical properties.
Uniqueness
This compound stands out due to its unique combination of a biphenyl group and a chromenone core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H14O2 |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(4-phenylphenyl)chromen-2-one |
InChI |
InChI=1S/C21H14O2/c22-21-14-19(18-8-4-5-9-20(18)23-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
InChI Key |
QBFKGOKYQSXWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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